4-Bromo-2-fluoro-N-isopropylbenzamide
Description
Contextual Significance within Benzamide (B126) Chemistry and Halogenated Aromatic Compounds
The benzamide scaffold is a foundational structure in medicinal chemistry. Benzamide derivatives are known to be bioactive and are considered promising leads for the development of new therapeutic agents. mdpi.com The amide bond is a crucial feature in many biologically active molecules, and the ability to introduce various substituents onto the benzene (B151609) ring allows for detailed structure-activity relationship (SAR) studies. mdpi.comnih.gov
Halogenated aromatic compounds are also of profound importance in the pharmaceutical industry. tutorchase.com The incorporation of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.comnih.gov The introduction of halogens is a common strategy in drug design to enhance the potency and pharmacokinetic profile of lead compounds. nih.gov Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding, which can contribute to the affinity and specificity of a ligand for its protein target. researchgate.netnamiki-s.co.jp
The table below summarizes the general effects of halogenation on drug properties:
| Property | Effect of Halogenation | Rationale |
| Lipophilicity | Generally increases | Halogens are more lipophilic than hydrogen, which can improve membrane permeability. tutorchase.com |
| Metabolic Stability | Often increases | Carbon-halogen bonds can be more resistant to metabolic cleavage compared to carbon-hydrogen bonds. tutorchase.com |
| Binding Affinity | Can be enhanced | Halogens can form strong, stable bonds and participate in halogen bonding with biological targets. tutorchase.comresearchgate.net |
| Potency | Can be increased | Enhanced binding affinity often leads to higher potency of the drug molecule. tutorchase.com |
The specific combination of bromine and fluorine in 4-Bromo-2-fluoro-N-isopropylbenzamide is noteworthy. Fluorine is often used to block metabolic sites and modulate the acidity of nearby functional groups, while bromine can increase potency and is a strong halogen bond donor. researchgate.net
Overview of Research Trajectories for Related Chemical Scaffolds
Research involving chemical scaffolds related to this compound, such as substituted benzamides, is actively pursued across various therapeutic areas. One significant trajectory is the development of inhibitors for enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE), where benzamide derivatives have shown promise. mdpi.comnih.gov For example, studies on N-substituted benzamides have aimed to discover new compounds with anti-proliferative activities against various cancer cell lines. nih.gov
Another area of research is the use of substituted benzamides as replacements for other chemical groups in a process known as scaffold hopping. acs.org This strategy is employed to improve the pharmaceutical properties of a molecule while retaining its biological activity. For instance, sp2-rich heterobiaryl moieties in drug candidates, which can have detrimental properties, have been successfully replaced with substituted benzamides. acs.org
The development of multi-target compounds is also a prominent research trend. mdpi.com Given the complexity of many diseases, molecules that can interact with multiple biological targets are of great interest. The versatility of the benzamide scaffold allows for the synthesis of libraries of compounds that can be screened for multi-target activity. mdpi.com Research in this area often involves molecular docking studies to predict the binding affinity of newly synthesized compounds to their targets. nih.gov
The table below presents examples of research applications for substituted benzamide scaffolds:
| Research Area | Example Application | Reference |
| Oncology | Development of histone deacetylase (HDAC) inhibitors for cancer treatment. | nih.gov |
| Neurodegenerative Diseases | Synthesis of acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors for Alzheimer's disease. | mdpi.com |
| Drug Discovery | Use as a scaffold replacement to improve the pharmaceutical properties of lead compounds. | acs.org |
| Antimicrobial Agents | Investigation of benzamide derivatives for their antibacterial and antifungal activities. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFSVKPKOLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640969 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-76-1 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 4 Bromo 2 Fluoro N Isopropylbenzamide
Retrosynthetic Analysis of the 4-Bromo-2-fluoro-N-isopropylbenzamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is across the amide bond (C-N bond). This primary disconnection simplifies the molecule into two key synthons: an acyl cation equivalent derived from 4-bromo-2-fluorobenzoic acid and an isopropylamine (B41738) equivalent.
This leads to two practical starting materials:
4-Bromo-2-fluorobenzoic acid (or an activated derivative like its acyl chloride).
Isopropylamine .
A secondary retrosynthetic disconnection can be considered at the aromatic ring, breaking the C-Br or C-F bonds. This would suggest synthesizing the substituted benzoic acid from simpler aromatic precursors, such as 2-fluorobenzoic acid or 4-bromobenzoic acid. However, the most direct and convergent approach involves the coupling of the pre-functionalized 4-bromo-2-fluorobenzoic acid with isopropylamine.
Direct Amidation Routes from Substituted Benzoic Acids and Isopropylamine
The direct formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. This transformation requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine.
A vast array of coupling reagents has been developed to mediate amide bond formation under mild conditions, which is crucial to avoid side reactions. luxembourg-bio.comnumberanalytics.com The choice of reagent is often dictated by factors such as the steric hindrance of the amine and carboxylic acid, the presence of other functional groups, and cost. rsc.orgreddit.com For the synthesis of this compound, several classes of coupling reagents are applicable.
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by isopropylamine to form the amide bond. To increase efficiency and minimize side reactions like racemization (if chiral centers were present), additives such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) are often included. luxembourg-bio.combachem.com
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered substrates. luxembourg-bio.com They activate the carboxylic acid by forming an active ester, which readily reacts with the amine. A key advantage is that the byproducts are generally water-soluble, simplifying purification.
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, known for fast reaction times and high yields, even with challenging substrates. rsc.org
The reaction is typically carried out in aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. bachem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Activating Mechanism | Common Solvents | Typical Additives |
|---|---|---|---|---|
| Carbodiimides | EDCI, DCC, DIC | Forms O-acylisourea intermediate | DCM, DMF | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP | Forms active ester | DMF, CH₃CN | DIPEA |
| Uronium/Aminium Salts | HATU, HBTU | Forms active ester | DMF, NMP | DIPEA, Collidine |
Achieving high yield and purity in amide coupling reactions depends on carefully controlling several parameters. numberanalytics.comresearchgate.net
Stoichiometry: Typically, a slight excess of the carboxylic acid and coupling reagent (1.1 to 1.5 equivalents) relative to the amine is used to ensure complete consumption of the amine.
Temperature: Most coupling reactions proceed efficiently at room temperature. However, for sterically hindered amines like isopropylamine, gentle heating may be required to increase the reaction rate. rsc.org Conversely, some sensitive substrates may require cooling to prevent side reactions.
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. DMF is a common choice due to its high polarity, but DCM is often preferred for easier removal during workup. numberanalytics.com
Purification: After the reaction is complete, a standard aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. This involves washing the organic layer with dilute acid, base, and brine. The final purification of this compound is often achieved through recrystallization or silica (B1680970) gel column chromatography to remove any remaining impurities. researchgate.net
Derivatization Strategies from Precursor Compounds
Alternative synthetic routes can be employed, starting from precursors that are then converted into the target benzamide (B126).
A highly reliable and common two-step method involves the initial conversion of the carboxylic acid to a more reactive intermediate, the acyl chloride.
Formation of 4-Bromo-2-fluorobenzoyl chloride: 4-Bromo-2-fluorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often performed neat or in an inert solvent under reflux, with the gaseous byproducts (SO₂ and HCl) being easily removed.
Amidation with Isopropylamine: The resulting 4-bromo-2-fluorobenzoyl chloride is then reacted directly with isopropylamine. nih.gov This reaction is typically fast and exothermic, often performed at a low temperature (e.g., 0 °C) in a solvent like DCM. A base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl generated during the reaction. nih.gov This method avoids the need for expensive coupling reagents and often results in high yields of the desired amide.
Table 2: Summary of Reaction Conditions for Key Synthetic Routes
| Route | Step 1 | Step 2 | Advantages |
|---|---|---|---|
| Direct Amidation | Coupling of 4-bromo-2-fluorobenzoic acid and isopropylamine with a coupling reagent (e.g., HATU, EDCI/HOBt) in DMF or DCM. | N/A | One-pot reaction, mild conditions. |
| Acyl Chloride Route | 4-bromo-2-fluorobenzoic acid + SOCl₂ → 4-bromo-2-fluorobenzoyl chloride. | 4-bromo-2-fluorobenzoyl chloride + Isopropylamine + Base (e.g., Et₃N) in DCM. nih.gov | High yields, cost-effective reagents. |
A less common approach is to introduce the halogen substituents onto a pre-formed benzamide scaffold, such as 2-fluoro-N-isopropylbenzamide or N-isopropylbenzamide.
Bromination: Electrophilic aromatic bromination could be used to introduce the bromine atom. youtube.com The amide group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In a 2-fluoro-N-isopropylbenzamide intermediate, both substituents would direct an incoming electrophile (like Br⁺) to the C4 and C6 positions. The strong directing effect of the amide group would likely favor bromination at the C4 position, para to the amide, to yield the desired product. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst or, more conveniently, N-bromosuccinimide (NBS) in a polar solvent. nih.govyoutube.com
Fluorination: Introducing fluorine onto an aromatic ring is more challenging. Nucleophilic aromatic substitution (SNAr) could potentially be used to replace a different leaving group (e.g., a nitro group) with fluoride (B91410), but this requires harsh conditions and specific substrate activation. nih.gov In SNAr reactions, fluoride is an excellent leaving group, making its introduction via displacement of another halogen like bromine difficult under standard conditions. masterorganicchemistry.comstackexchange.com Therefore, synthesizing the target molecule by fluorinating a bromo-benzamide intermediate is generally not a synthetically viable or efficient strategy. The preferred method remains starting with the already fluorinated benzoic acid.
Stereoselective Synthesis Approaches (if applicable to chiral analogues)
The compound this compound is achiral and therefore does not have enantiomers. However, stereoselective synthesis would become relevant for the preparation of chiral analogues. Chirality could be introduced by replacing the isopropylamine with a chiral amine, for example, a chiral α-methylbenzylamine.
In such a case, the synthesis would involve the coupling of 4-bromo-2-fluorobenzoic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). The reaction would proceed via the amide coupling methodologies described previously. If a pure enantiomer of the amine is used, the product, a chiral N-(1-phenylethyl)-4-bromo-2-fluorobenzamide, would also be enantiomerically pure, assuming no racemization occurs during the reaction. The use of coupling reagents like HATU is known to minimize the risk of racemization at the α-carbon of amino acids and similar chiral amines during amide bond formation. peptide.com
If a racemic mixture of a chiral amine were used, the result would be a racemic mixture of the corresponding amide. If both the carboxylic acid and the amine were chiral and used as racemic mixtures, a mixture of four diastereomers would be formed. These diastereomers could potentially be separated by methods such as chromatography, as they have different physical properties.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-2-fluoro-N-isopropylbenzamide
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and through-space interactions.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the N-isopropyl group. The aromatic region would feature three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, fluoro, and amide substituents. The N-isopropyl group would give rise to two signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The amide proton (N-H) may appear as a broad singlet, with its chemical shift being solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Spectral Data Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic CH | 7.9 - 8.2 | t | 1H | ~8.0 |
| Aromatic CH | 7.4 - 7.6 | dd | 1H | ~8.0, ~2.0 |
| Aromatic CH | 7.3 - 7.5 | dd | 1H | ~8.0, ~2.0 |
| Amide NH | 6.0 - 6.5 | br s | 1H | - |
| Isopropyl CH | 4.1 - 4.3 | sept | 1H | ~6.8 |
¹³C NMR Spectral Analysis and Carbon Environments
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. This includes six signals for the aromatic carbons, one for the carbonyl carbon of the amide, and two for the isopropyl group (methine and methyl carbons). The chemical shifts of the aromatic carbons are significantly affected by the attached substituents, and the fluorine atom will cause characteristic splitting patterns (C-F coupling) for the carbons it is bonded to and those nearby.
Interactive Data Table: Predicted ¹³C NMR Spectral Data Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | 162 - 165 |
| Aromatic C-F | 158 - 161 (d) |
| Aromatic C-H | 130 - 133 |
| Aromatic C-H | 128 - 130 (d) |
| Aromatic C-CON | 125 - 128 (d) |
| Aromatic C-Br | 120 - 123 |
| Aromatic C-H | 118 - 120 (d) |
| Isopropyl CH | 42 - 45 |
¹⁹F NMR and Two-Dimensional NMR Techniques
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom. The chemical shift of this signal provides information about its electronic environment.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structural assignment. A COSY spectrum would show correlations between coupled protons, for instance, between the isopropyl CH and CH₃ protons. HSQC would link each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively establishing the connectivity of the aromatic ring and the amide substituent.
Conformational Analysis via NMR
The rotation around the C-N amide bond is typically restricted due to partial double bond character, which can lead to the existence of different conformers (rotamers). Variable-temperature NMR studies could provide insight into the energy barrier for this rotation. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be used to determine the spatial proximity of different protons, helping to establish the preferred conformation of the molecule in solution, particularly the orientation of the N-isopropyl group relative to the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁BrFNO, with a calculated monoisotopic mass of approximately 259.00 u.
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum is expected to show a characteristic pair of molecular ion peaks (M and M+2) of almost equal intensity. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the isopropyl group, cleavage of the amide bond, and loss of bromine or fluorine atoms, providing further confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include:
N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.
C-H stretches: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl group.
C=O stretch (Amide I band): A strong, sharp absorption band typically found in the region of 1640-1680 cm⁻¹.
N-H bend (Amide II band): A significant band usually observed around 1550 cm⁻¹.
C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
C-Br stretch: An absorption in the lower frequency region of the fingerprint, usually found between 500-600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H stretch | ~ 3300 | Medium |
| Aromatic CH | C-H stretch | > 3000 | Medium-Weak |
| Isopropyl CH | C-H stretch | < 3000 | Medium |
| Amide | C=O stretch | ~ 1660 | Strong |
| Amide | N-H bend | ~ 1550 | Medium-Strong |
| Aryl-F | C-F stretch | ~ 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by providing its exact mass with a high degree of accuracy. For the chemical compound this compound, the molecular formula is established as C₁₀H₁₁BrFNO. appchemical.comsinfoochem.com This formula allows for the calculation of the theoretical exact mass, which is a fundamental piece of data for its structural elucidation.
While extensive searches of scientific literature and chemical databases have been conducted, publicly available experimental High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located. Such experimental data would typically involve techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The resulting data would provide the measured mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or other adducts, which would then be compared to the theoretical value to confirm the elemental composition.
In the absence of experimental findings, the theoretical mass values are presented. These calculated values are essential for any future analytical work aiming to identify this compound. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight represents the weighted average of all naturally occurring isotopes.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical Average Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₁BrFNO | 259.0011 | 260.11 |
This data is based on theoretical calculations from the molecular formula. appchemical.comsigmaaldrich.com
Detailed research findings from experimental HRMS analysis would typically include the measured exact mass, the calculated mass, the mass error in parts per million (ppm), and the determined elemental composition. However, due to the lack of available published experimental data for this compound, a comprehensive discussion of its specific HRMS characterization and structural confirmation based on such findings cannot be provided at this time.
Crystallographic Studies and Solid State Structure Analysis
Single Crystal X-ray Diffraction of 4-Bromo-2-fluoro-N-isopropylbenzamide
Detailed experimental data from single crystal X-ray diffraction studies for this compound are not available in the current body of scientific literature. Consequently, the specific details regarding its crystal structure cannot be provided.
Specific information regarding the crystal system, space group, and unit cell parameters for this compound has not been reported in published crystallographic studies.
Without a determined crystal structure, the precise molecular conformation and geometric parameters of this compound in the solid state remain uncharacterized.
A definitive analysis of the intermolecular interactions, including hydrogen bonding and halogen bonding, is not possible without experimental crystallographic data.
The arrangement of molecules in the crystal lattice, known as crystal packing, and any resulting supramolecular assemblies for this compound have not been documented.
Polymorphism and Crystallization Engineering
There are no published studies focused on the polymorphism or crystallization engineering of this compound. Therefore, information on the existence of different crystalline forms or methods to control its crystallization is not available.
Computational Chemistry and Molecular Modeling of 4 Bromo 2 Fluoro N Isopropylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of 4-Bromo-2-fluoro-N-isopropylbenzamide.
Electronic Structure Analysis and Frontier Molecular Orbitals
An electronic structure analysis would reveal the distribution of electrons within the this compound molecule. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
For a comprehensive analysis, a data table would typically be generated, as shown below, though the specific values for this compound are not available.
| Parameter | Value (eV) |
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Electrostatic Potential Surface Mapping
An electrostatic potential surface (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Different colors on the ESP map represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials. researchgate.net
Vibrational Frequency Analysis
Vibrational frequency analysis, often performed in conjunction with infrared (IR) and Raman spectroscopy, helps to identify the characteristic vibrational modes of a molecule. researchgate.net Each functional group in this compound would have specific vibrational frequencies (stretching, bending, etc.). Theoretical calculations of these frequencies can aid in the interpretation of experimental spectra and confirm the molecular structure. researchgate.netresearchgate.net
A typical data table for vibrational frequencies would look like this, although the specific assignments for this compound are not available.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch | Data not available | Data not available |
| C=O Stretch | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netcsfarmacie.cz
Ligand-Protein Binding Interactions and Modes
Molecular docking simulations would identify the most likely binding pose of this compound within the active site of a target protein. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.net Understanding these interactions is fundamental to explaining the mechanism of action of a potential drug molecule.
Prediction of Binding Affinity and Specificity
Beyond just the binding pose, molecular docking can also provide a prediction of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in ranking potential drug candidates and understanding the specificity of a ligand for a particular protein target.
The results of a molecular docking study are often summarized in a table, as illustrated below. However, specific data for this compound is not available.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Name | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering a detailed view of their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate the dynamic interplay of its structural components and the influence of solvents on its behavior.
A typical MD simulation for this compound would be initiated by defining a force field, which is a set of parameters that describe the potential energy of the system. Commonly used force fields for organic molecules include AMBER or CHARMM. The molecule would then be placed in a simulation box, often filled with a solvent of interest, such as water or dimethyl sulfoxide (DMSO), to mimic physiological or experimental conditions. The system is then subjected to a series of energy minimization steps to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. Finally, the production phase of the MD simulation is run for a duration sufficient to sample the conformational landscape of the molecule, often on the nanosecond to microsecond timescale.
Conformational Flexibility: The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. Of particular interest are the torsional angles associated with the amide linkage (C-N bond) and the bond connecting the isopropyl group to the amide nitrogen. MD simulations can track the fluctuations of these dihedral angles over time, revealing the preferred conformations and the energy barriers between them. Analysis of the simulation trajectory can identify the most stable conformers and any transient states, providing a comprehensive understanding of the molecule's structural dynamics. For instance, studies on other benzamide (B126) derivatives have utilized MD simulations to identify the lowest energy conformers and understand their structural stability. tandfonline.comresearchgate.net
In Silico Property Prediction and ADME/Tox Considerations
In silico methods are instrumental in the early stages of chemical research to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. srce.hrnih.gov These predictions help in prioritizing molecules with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. For this compound, various molecular descriptors can be calculated to estimate its ADME properties.
The prediction of ADME properties is often based on quantitative structure-activity relationship (QSAR) models and the analysis of key physicochemical properties. nih.gov While specific experimental data for this compound is not available in the public domain, we can predict its properties based on its structure.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in ADME |
| Molecular Formula | C10H11BrFNO | Defines the elemental composition. |
| Molecular Weight | 260.10 g/mol | Influences diffusion and transport across membranes. |
| XlogP3 | ~3.0 | A measure of lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Relates to passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. |
Note: The values in this table are estimated based on computational models and may vary between different prediction software.
ADME Considerations (excluding safety/toxicity profiles):
Absorption: The predicted lipophilicity (XlogP3 of ~3.0) suggests that this compound is likely to have good oral absorption. Compounds with a logP in this range often exhibit a favorable balance between aqueous solubility and lipid membrane permeability. The Topological Polar Surface Area (TPSA) of 29.1 Ų is well within the range associated with good cell membrane permeability and oral bioavailability.
Distribution: The lipophilicity of the compound also suggests that it may distribute into tissues. The ability of a compound to cross the blood-brain barrier (BBB) is also influenced by its TPSA, and values below 60-70 Ų are often considered favorable for BBB penetration.
Metabolism: The N-isopropyl group and the aromatic ring are potential sites of metabolism. In silico metabolism prediction tools could be used to identify potential metabolites formed through reactions such as N-dealkylation or aromatic hydroxylation.
In silico ADME prediction is a valuable tool for guiding the design and selection of compounds with desirable pharmacokinetic properties. researchgate.netspringernature.comacs.org By leveraging these computational approaches, researchers can make more informed decisions in the early stages of discovery and development.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro N Isopropylbenzamide
Nucleophilic Substitution Reactions Involving Bromine and Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. In the case of 4-Bromo-2-fluoro-N-isopropylbenzamide, both the fluorine and bromine atoms can potentially act as leaving groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring. chemistrysteps.commasterorganicchemistry.com
The rate of SNAr reactions is heavily influenced by two main factors: the ability of substituents to stabilize the negative charge of the Meisenheimer complex and the electronegativity of the leaving group. Contrary to nucleophilic substitution at aliphatic centers (SN1/SN2), where bromide is a better leaving group than fluoride (B91410), the reactivity order in SNAr is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of fluorine exerts a powerful inductive effect, which strongly stabilizes the developing negative charge in the intermediate, thereby lowering the activation energy of this crucial step. stackexchange.com
In this compound, the ring is activated towards nucleophilic attack by the electron-withdrawing inductive effects of the halogens and the amide group's carbonyl. The fluorine atom at the C2 position is expected to be more susceptible to nucleophilic substitution than the bromine atom at the C4 position. This is due to fluorine's superior ability to stabilize the anionic intermediate through its strong inductive effect, making the C-F bond the more probable site of reaction with strong nucleophiles. nih.govstackexchange.com
Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the cumulative directing effects of the existing substituents. wikipedia.org For this compound, we must consider the directing effects of the fluoro, bromo, and N-isopropylamido groups.
Fluoro Group (-F): This group is deactivating due to its strong inductive electron withdrawal (-I effect) but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). pressbooks.pubwikipedia.org
Bromo Group (-Br): Similar to fluorine, bromine is also a deactivating, ortho, para-directing group. pressbooks.pub
The available positions for an incoming electrophile are C3 and C5. The directing effects of the substituents on these positions are summarized below.
| Position | Directed by -F (at C2) | Directed by -Br (at C4) | Directed by -CONH-i-Pr (at C1) | Overall Influence |
| C3 | Ortho | Meta | Meta | Weakly favored by -F |
| C5 | Meta | Ortho | Para | Strongly favored by -CONH-i-Pr and -Br |
The directing effects converge to strongly favor substitution at the C5 position . The powerful para-directing effect of the activating amide group and the ortho-directing effect of the bromine atom reinforce each other, making C5 the most electron-rich and sterically accessible site for electrophilic attack.
Hydrolysis of the Amide Bond under Acidic and Basic Conditions
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. khanacademy.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of isopropylamine (B41738) to yield 4-bromo-2-fluorobenzoic acid. The released isopropylamine is protonated in the acidic medium to form an isopropylammonium salt. rsc.org
Basic-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. acs.org This forms a tetrahedral intermediate, which then collapses to expel the isopropylamide anion. The isopropylamide anion is a strong base and subsequently deprotonates the newly formed carboxylic acid, leading to the final products: the sodium salt of 4-bromo-2-fluorobenzoic acid and isopropylamine. arkat-usa.orgresearchgate.net The reaction kinetics can be influenced by the electronic nature of substituents on the benzamide ring. rsc.org
Oxidation and Reduction Reactions of the Benzamide Moiety and Alkyl Group
The benzamide structure presents several sites that can undergo oxidation or reduction, although these transformations often require specific and potent reagents.
Oxidation: The N-isopropylbenzamide moiety is generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation could potentially occur at two locations. The tertiary C-H bond on the isopropyl group is a potential site for oxidation. Additionally, studies on related N-isopropyliodobenzamides, which are used as catalysts for alcohol oxidation in the presence of co-oxidants like Oxone®, indicate the amide structure itself can remain intact under specific oxidative environments. beilstein-journals.org
Reduction: The amide functional group is resistant to catalytic hydrogenation but can be effectively reduced by powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). Treatment of this compound with LiAlH₄ would reduce the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), yielding the corresponding secondary amine, 4-bromo-2-fluoro-N-isopropylbenzylamine. The aromatic ring and its halogen substituents are typically unaffected by this reagent.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond at the C4 position is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in these catalytic cycles than the more robust C-F bond, allowing for selective functionalization at the bromine position.
Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comnih.gov Reacting this compound with an arylboronic acid, for example, would produce a biaryl compound. This reaction is highly valued for its tolerance of a wide range of functional groups.
Representative Suzuki Coupling Conditions for Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (part of catalyst) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-110 |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄ | Toluene/Water, Dioxane | 80-120 |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry. mdpi.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a new carbon-carbon bond at the C4 position. mdpi.com
Representative Heck Coupling Conditions for Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Dioxane | 100-140 |
| PdCl₂(PPh₃)₂ | PPh₃ (part of catalyst) | Et₃N | Toluene, DMF | 100-120 |
Sonogashira Reaction: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. researchgate.net This method would allow for the introduction of an alkynyl group at the C4 position of the benzamide ring. nih.gov
Representative Sonogashira Coupling Conditions for Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N, Diisopropylamine | THF, Toluene, DMF | 25-80 |
| Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | DMF, Acetonitrile | 25-100 |
Biological Activity and Molecular Mechanisms in Vitro
In Vitro Efficacy in Disease-Relevant Cellular Models
Following extensive and systematic searches of scientific databases and publicly available research, no specific data or scholarly articles were identified that detail the in vitro efficacy of 4-Bromo-2-fluoro-N-isopropylbenzamide in any disease-relevant cellular models.
The body of scientific literature does not appear to contain studies that have investigated the biological activity or potential therapeutic effects of this particular chemical compound. Searches for structure-activity relationships of broader categories of substituted benzamides did not yield specific information for the N-isopropyl variant.
Information was consistently found for a structurally related compound, 4-Bromo-2-fluoro-N-methylbenzamide. However, the available literature identifies this compound primarily as a chemical intermediate in the synthesis of other molecules, such as the androgen receptor inhibitor Enzalutamide. The documentation does not provide data on the intrinsic biological activity or in vitro efficacy of 4-Bromo-2-fluoro-N-methylbenzamide itself.
Consequently, due to the absence of any published research, it is not possible to provide a summary of its in vitro efficacy, detail research findings, or construct data tables as requested. The biological profile and potential molecular mechanisms of this compound remain uncharacterized in the public domain.
Structure Activity Relationship Sar Studies of 4 Bromo 2 Fluoro N Isopropylbenzamide and Analogues
Impact of Substituents on Biological Activity within the Benzamide (B126) Core
The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the amide nitrogen. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and efficacy.
Role of Halogen Substituents (Bromo, Fluoro)
Halogens are frequently incorporated into bioactive molecules to modulate their physicochemical properties. In the case of 4-Bromo-2-fluoro-N-isopropylbenzamide, the bromine and fluorine atoms exert significant influence.
The combined effect of the 2-fluoro and 4-bromo substituents creates a unique electronic and steric profile that is often key to the molecule's specific biological activity.
Table 1: Influence of Halogen Substitution on Biological Activity (Illustrative)
| Substituent (Position) | Property Conferred | Potential Impact on Activity |
|---|---|---|
| 2-Fluoro | High electronegativity, small size | Modulates electronics, potential for specific H-bonds |
| 4-Bromo | Increased lipophilicity, larger size, polarizability | Enhances hydrophobic interactions and van der Waals forces |
| 4-Chloro | Intermediate electronegativity and size | Often provides a balance of electronic and steric effects |
| None (H) | Baseline reference | Generally lower activity if halogens are crucial for binding |
Significance of the Isopropyl Group on the Amide Nitrogen
The N-isopropyl group is a common structural feature in many pharmacologically active compounds. researchgate.net Its significance lies in providing a balance of steric bulk and lipophilicity that can be crucial for fitting into a specific binding pocket.
Systematic Modifications and Their Effect on Molecular Interactions
To further probe the SAR of this compound, systematic modifications can be made to the aryl ring and the amide linker. These changes help to map the chemical space required for biological activity.
Aryl Ring Modifications
Beyond the existing halogen substituents, other modifications to the aryl ring can provide valuable SAR insights. This includes altering the position of the existing substituents or introducing new functional groups. For example, moving the bromo group from the 4-position to the 5-position could drastically change the electronic landscape and steric profile, likely affecting binding affinity.
Introducing electron-donating groups (e.g., methoxy) or additional electron-withdrawing groups (e.g., nitro) would further modulate the ring's electronic character. Such modifications are a standard strategy in medicinal chemistry to optimize activity. For example, in studies of benzimidazole (B57391) derived carboxamides, the number and position of methoxy (B1213986) groups on the phenyl ring were systematically varied to study the influence on biological activity. tandfonline.comnih.gov
Table 2: Effect of Aryl Ring Modifications on Activity (Hypothetical Examples)
| Compound Modification | Rationale | Predicted Effect on Molecular Interaction |
|---|---|---|
| Shift Bromo from C4 to C5 | Alters dipole moment and steric profile | May disrupt or form new interactions in the binding pocket |
| Add 5-Methoxy group | Introduces an electron-donating group and H-bond acceptor | Could enhance binding if a corresponding donor/hydrophilic pocket is present |
| Replace 4-Bromo with 4-Cyano | Introduces a strong electron-withdrawing group and a linear H-bond acceptor | Alters electronics and potential for specific polar contacts |
| Replace 2-Fluoro with 2-Chloro | Increases steric bulk at the ortho position | May create steric clashes or favorable interactions, altering the preferred conformation |
Amide Linker Substitutions
The amide bond is a critical structural element, often participating in key hydrogen bonding interactions with biological targets. nih.gov However, it is also a site of potential metabolic instability due to hydrolysis by proteases. nih.gov To improve metabolic stability and other pharmacokinetic properties, the amide bond can be replaced with a bioisostere—a different functional group that retains the essential electronic and steric properties of the original amide.
Common bioisosteres for the amide bond include heterocycles like 1,2,3-triazoles or oxadiazoles. These rings can mimic the geometry and hydrogen bonding capabilities of the amide group while being resistant to enzymatic cleavage. For instance, the replacement of an amide linker with a 1,2,3-triazole has been shown to maintain the biological potential of parent compounds in certain contexts. nih.gov Designing such analogues involves replacing the central C-N bond with a stable ring system that projects substituents in similar spatial orientations. researchgate.net
Computational SAR Analysis (e.g., QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models provide valuable insights for designing new, more potent analogues.
For benzamide derivatives, several 2D and 3D-QSAR studies have been conducted. archivepp.com In a typical 3D-QSAR study, a series of structurally related benzamides with known biological activities are spatially aligned. Then, steric and electrostatic fields around the molecules are calculated and correlated with their activity using statistical methods like Partial Least Squares (PLS).
These models can generate visual maps that highlight regions where specific properties are favorable or unfavorable for activity. For example, a 3D-QSAR model for a series of benzamide analogues acting as FtsZ inhibitors was developed with good correlation coefficients (R² = 0.8319) and predictive power (Q² = 0.6213). nih.gov Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.netnih.gov The model suggested that adding hydrophobic substituents would enhance potency, while electron-withdrawing groups had a negative influence. researchgate.netnih.gov Such findings provide a clear, rational basis for the targeted design of new analogues of this compound to improve its therapeutic potential.
Table 3: Summary of Findings from Representative QSAR Studies on Benzamide Analogues
| QSAR Study Type | Target/Activity | Key Findings for Enhancing Activity | Reference |
|---|---|---|---|
| 3D-QSAR | FtsZ Inhibition | Model showed importance of specific hydrogen bond acceptors/donors and hydrophobic/aromatic rings. | nih.gov |
| 3D-QSAR | HDAC Inhibition | Hydrophobic character is crucial; hydrogen bond donating groups are positive contributors. | researchgate.netnih.gov |
| 3D-QSAR | Antioxidant Activity | Models generated to explore molecular properties with the highest influence on antioxidative activity. | tandfonline.com |
| MIA-QSAR | Antimalarial Activity | Developed a predictive model to design new compounds with increased inhibitory activity. | archivepp.com |
Medicinal Chemistry Applications and Lead Optimization
Role of 4-Bromo-2-fluoro-N-isopropylbenzamide as a Synthetic Intermediate or Scaffold in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its structure, featuring a brominated and fluorinated phenyl ring coupled with an isopropylamide group, provides a unique combination of chemical reactivity and structural features that are advantageous in drug design. The bromine atom offers a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.
This compound and its close analogs, such as 4-bromo-2-fluoro-N-methylbenzamide, are recognized as key intermediates in the synthesis of advanced pharmaceutical compounds. chemicalbook.comaartipharmalabs.com For instance, the related N-methyl analog is a known intermediate in the synthesis of MDV 3100 (Enzalutamide), an androgen receptor antagonist. chemicalbook.com The structural motif of 4-bromo-2-fluorobenzamide (B127740) is a recurring feature in various classes of biologically active compounds, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.govnih.gov
Application in Developing Inhibitors for Specific Biological Targets
The this compound scaffold has been instrumental in the development of inhibitors for a variety of biological targets implicated in numerous diseases.
TYK2 and JAKs: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways involved in immune and inflammatory responses. nih.gov Dysregulation of TYK2 and other JAKs is associated with autoimmune diseases. nih.govnih.gov The 4-bromo-2-fluorobenzamide core has been incorporated into the design of selective TYK2 inhibitors. nih.govgoogle.com These inhibitors often target the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition and offering a pathway to greater selectivity over other JAK family members. nih.govnih.gov This selectivity is crucial for minimizing side effects associated with broader JAK inhibition. nih.gov
PfATP4: Plasmodium falciparum ATPase 4 (PfATP4) is a sodium-ion pump essential for maintaining low sodium concentrations within the malaria parasite. nih.govnih.gov Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death, making it a validated antimalarial drug target. nih.govfrontiersin.org The dihydroquinazolinone class of antimalarials, which target PfATP4, has been optimized using scaffolds that can be derived from or are structurally related to 4-bromo-2-fluorobenzamide derivatives. nih.gov
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.gov While direct application of this compound as a urease inhibitor is not extensively documented, related brominated aromatic compounds have been investigated for their urease inhibitory potential. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. researchgate.netmdpi.commdpi.com The development of tyrosinase inhibitors is an active area of research in dermatology and cosmetics. nih.gov Various benzamide (B126) derivatives have been explored as tyrosinase inhibitors, with the substitution pattern on the aromatic ring playing a critical role in their inhibitory activity. mdpi.comnih.gov
Menin/MLL Interaction: The interaction between menin and mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. shsmu.edu.cnnih.govnih.gov Inhibiting this protein-protein interaction is a promising therapeutic strategy. shsmu.edu.cngoogle.com Small molecule inhibitors have been developed that feature scaffolds which could be synthesized using 4-bromo-2-fluorobenzamide as a starting material, allowing for the necessary substitutions to effectively disrupt the menin-MLL complex. nih.govnih.gov
| Biological Target | Therapeutic Area | Role of this compound Scaffold |
| TYK2/JAKs | Autoimmune Diseases, Inflammation | Core structure for selective allosteric inhibitors. nih.govnih.gov |
| PfATP4 | Malaria | Foundational element in the design of PfATP4 inhibitors. nih.gov |
| Urease | Bacterial Infections | Potential basis for developing novel urease inhibitors. nih.govnih.gov |
| Tyrosinase | Hyperpigmentation Disorders | A scaffold for creating potent tyrosinase inhibitors. mdpi.comnih.gov |
| Menin/MLL | Leukemia | A building block for synthesizing inhibitors of this protein-protein interaction. shsmu.edu.cnnih.gov |
Strategies for Lead Optimization based on SAR insights
Structure-activity relationship (SAR) studies are pivotal in transforming a hit compound into a viable drug candidate. For derivatives of this compound, lead optimization focuses on enhancing potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov
Enhancing Potency and Selectivity
SAR studies on various inhibitor classes derived from this scaffold have revealed key structural modifications that enhance potency and selectivity. nih.gov For TYK2 inhibitors, modifications at the bromine position through cross-coupling reactions allow for the introduction of groups that can form additional interactions with the target protein, thereby increasing binding affinity. nih.gov The isopropylamide group can also be modified to optimize interactions within the binding pocket. Selectivity against other kinases is often achieved by exploiting subtle differences in the amino acid residues of the binding sites. For instance, in the development of TYK2 inhibitors, modifications are designed to maximize interactions with the unique features of the TYK2 pseudokinase domain while minimizing affinity for the highly conserved ATP-binding sites of other JAKs. nih.gov
| Modification Strategy | Desired Outcome | Example Target |
| Suzuki or Buchwald-Hartwig cross-coupling at the bromine position | Increased potency and exploration of new binding interactions. nih.govmdpi.com | TYK2, Menin/MLL |
| Variation of the N-alkyl substituent on the amide | Optimized hydrophobic and steric interactions. nih.gov | PfATP4, JAKs |
| Introduction of hydrogen bond donors/acceptors on the aromatic ring | Enhanced binding affinity and selectivity. | All targets |
Modulating Metabolic Stability and Pharmacokinetic Parameters (excluding in vivo data)
The metabolic stability and pharmacokinetic profile of a drug candidate are critical for its success. The this compound scaffold possesses features that can be fine-tuned to improve these properties. The fluorine atom at the 2-position can block potential sites of metabolism, thereby increasing the compound's half-life in vitro.
Strategies to modulate these parameters include:
Introduction of metabolically stable groups: Replacing metabolically labile moieties with more robust ones, such as replacing a methyl group with a cyclopropyl (B3062369) group.
Modification of lipophilicity: Adjusting the lipophilicity of the molecule by introducing polar or nonpolar groups can influence its solubility and permeability, which are key determinants of absorption.
Blocking metabolic hotspots: The strategic placement of atoms like fluorine can prevent metabolic enzymes from hydroxylating or otherwise modifying the molecule, thus improving its stability.
These optimization strategies, guided by SAR, are essential for developing drug candidates with favorable potency, selectivity, and drug-like properties.
Future Research Directions for 4 Bromo 2 Fluoro N Isopropylbenzamide
Exploration of Novel Synthetic Pathways
The synthesis of N-substituted amides is a cornerstone of organic and medicinal chemistry. nih.gov While standard methods can likely produce 4-Bromo-2-fluoro-N-isopropylbenzamide, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
A plausible conventional synthesis would involve the reaction of 4-bromo-2-fluorobenzoic acid with isopropylamine (B41738). This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride or oxalyl chloride, followed by reaction with isopropylamine. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) can directly facilitate the amide bond formation, a method used for the synthesis of the analogous 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com
Future research should explore innovative catalytic systems that avoid stoichiometric activating agents and hazardous chlorinated reagents. Promising areas of investigation include:
Direct Catalytic Amidation: Investigating the use of catalysts, such as those based on boronic acid or zirconium, which can facilitate the direct formation of the amide bond from the carboxylic acid and amine at elevated temperatures, releasing only water as a byproduct. rsc.org
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis. This approach can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.
Green Chemistry Approaches: Exploring syntheses that utilize environmentally benign solvents and minimize waste generation, aligning with the principles of sustainable chemistry.
By exploring these novel pathways, researchers can develop more economical and environmentally friendly methods for producing this compound and its derivatives for further study.
Advanced Spectroscopic Characterization Techniques
Although the structure of this compound can be inferred, a comprehensive spectroscopic dataset is essential for unambiguous identification and quality control. Future work must include detailed characterization using a suite of modern analytical techniques. Based on its molecular structure and data from analogous compounds, the expected spectroscopic features can be predicted. tandfonline.comtandfonline.com
| Technique | Predicted Key Features and Observations |
|---|---|
| ¹H NMR |
- Amide Proton (N-H): A singlet or doublet in the downfield region (δ 7-9 ppm).
|
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (δ ~165 ppm). - Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromine and fluorine substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant. - Isopropyl Carbons: Two signals corresponding to the methine (CH) and methyl (CH₃) carbons. |
| FTIR | - N-H Stretch: A sharp to broad band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹. - N-H Bend (Amide II): A band around 1550 cm⁻¹. - C-F Stretch: A strong band in the 1200-1000 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak: A characteristic pair of peaks (M and M+2) of nearly equal intensity, which is the signature of a compound containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwTcemRZ-tRyrH6vc5wc4mQrTS-o0jyDJn5QqSu8SUTa6j229LcYkZu_wW-AVJKoo3YRAEt0NcPqbwXHARXz-pEA12XeMcJ64kBO925aTOfyUGIZ1YXfEzU4qo7JkbsLvI0S1Q4lVH4rBlAioUuMGhtLwlwDXEKRkP7FrZey7YGxKQI8GKTmpMh9l-G0MQzOcJa3rxkvMz1-y1_7Z0jljqWdfDpfkvCUryKHhstcI16IYpvvsQFdAVnmstJwNaLWXrIje3Y3vVwZReJwtAYSI2MlJZZIHSHLXWcm61Nvok2kf1gC6bsj-xOx4t3HF0c8ICdzdIAM9tDfuQ6o9b3w%3D%3D)][ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRjWqciRuHPUxXkdu7Az0dsr-whX6zbq-Repbt7b3EYt1IxK15klErJpNwGKIJP0fe6_Tz9fzh3_h8VSxTQq-HomR7BkMXs_E09KWEaLvEXskiL8qEthUxsupZW-_OmN42WgUFcnOmYfYydx4lLpcYT1ADqsm4XztMmXyp4lRu3y1FJ_-8WY85tBFdm-sKjk25yilQp2wksrb2UJrbNd69185pDNaxAPJUoJAJAqNjDZLGwwNaZ_AF-cjVLgAzvAdMsw7gRWh03gxPMfmALgLgg2yGo5U2ojYb_6Afte0-lP3pbsbCJ3Q6wj3jbiN0GnI%3D)] - Fragmentation: Common fragmentation patterns would likely include the loss of the isopropyl group and cleavage of the C-N amide bond.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETCldn-nA3uGwHXB5YIfsTiyrdY4v317hh-zRxo0boBY_m7D8L1o84ydrLv8ph2KU1Cnd0edmkH1HRJznJPe3e8E9PreYrd7inF3I8vc22TbSFeapVVjTAeB43Qor_YpuT-wIKIHs6ApK26Q%3D%3D)] |
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be employed to definitively assign all proton and carbon signals. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy.
Integration of Machine Learning in Compound Design and Prediction
Machine learning (ML) has become an indispensable tool in the early stages of drug discovery and materials science. acs.org Applying these computational techniques to this compound could significantly accelerate the exploration of its potential.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If an initial biological activity is identified, ML algorithms like Random Forest or Support Vector Machines (SVM) can be used to build QSAR models. acs.org Researchers can design a virtual library of derivatives by modifying the substituents on the phenyl ring or the N-alkyl group and use the QSAR model to predict their activities, prioritizing the most promising candidates for synthesis.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound and its virtual derivatives, allowing for early-stage deselection of compounds likely to fail.
De Novo Design: Generative ML models could be trained on existing databases of active molecules to design entirely new compounds based on the this compound scaffold, optimizing for desired properties such as target affinity and low toxicity.
Identification of Undiscovered Biological Activities and Mechanisms
The broad pharmacological potential of benzamide (B126) derivatives suggests that this compound is a candidate for biological screening. nanobioletters.com The closely related compound, 4-bromo-2-fluoro-N-methylbenzamide, is known as an intermediate in the synthesis of androgen-receptor antagonists. chemicalbook.com Furthermore, variously substituted benzamides and related structures have demonstrated a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govmdpi.commdpi.com
Future research should therefore involve:
Broad-Spectrum Biological Screening: The compound should be tested against a diverse range of biological targets. This could include screens for antimicrobial activity against pathogenic bacteria and fungi, anticancer activity against various cancer cell lines, and anti-inflammatory assays.
Enzyme Inhibition Assays: Given that many benzamides act as enzyme inhibitors, the compound should be screened against key enzyme classes, such as carbonic anhydrases, cholinesterases, and kinases. nih.gov
Mechanism of Action Studies: If any significant biological activity is discovered, subsequent research must focus on elucidating the mechanism of action. This would involve identifying the specific molecular target through techniques like cellular thermal shift assays (CETSA) or affinity chromatography, followed by validation through molecular docking and enzymatic assays.
By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a lead compound for developing new therapeutic agents or other valuable chemical products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-fluoro-N-isopropylbenzamide, and what intermediates are critical?
- Methodology : Begin with bromination of 2-fluorobenzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ), followed by amidation with isopropylamine. Key intermediates include 4-bromo-2-fluorobenzoyl chloride, synthesized via thionyl chloride treatment. Purification via recrystallization (using solvents like ethanol/water) ensures high yield. Validate intermediates using H NMR and FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- H/C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding in aromatic protons).
- FT-IR : Confirm amide formation (N-H stretch ~3300 cm, C=O ~1650 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic patterns from bromine (Br/Br).
- Cross-reference with crystallographic data (e.g., bond angles/lengths from related benzamides ).
Q. How can solubility and stability be optimized for this compound in biological assays?
- Methodology : Test solvents (DMSO, acetonitrile) for solubility using UV-Vis spectroscopy. Assess stability under varying pH (2–12) and temperatures (4–37°C) via HPLC monitoring. Use lyophilization for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in bromo-fluorobenzamide synthesis be addressed?
- Methodology : Employ directing groups (e.g., meta-fluorine) to control bromination positions. Use computational tools (DFT calculations) to predict electronic effects. Optimize reaction conditions (e.g., Lewis acids like FeCl) to minimize side products . Validate outcomes via X-ray crystallography (SHELXL refinement ).
Q. What protocols resolve contradictions in crystallographic data for benzamide derivatives?
- Methodology :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
- Example: For monoclinic systems (space group ), ensure Z′ = 1 and R-factor < 5% .
Q. Can QSPR/neural networks predict physicochemical properties of this compound?
- Methodology :
- Dataset Preparation : Curate experimental data (logP, melting point) from analogs (e.g., 4-bromo-3,5-dimethylphenyl carbamate ).
- Model Training : Use ACD/Labs Percepta or CC-DPS platforms to train QSPR models with descriptors like molar refractivity and topological surface area .
- Validation : Compare predicted vs. experimental values (e.g., solubility in DMSO) and apply leave-one-out cross-validation (R > 0.85).
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
